molecular formula C18H28N2O2 B3285385 tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)(methyl)carbamate CAS No. 802983-65-9

tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)(methyl)carbamate

Cat. No.: B3285385
CAS No.: 802983-65-9
M. Wt: 304.4 g/mol
InChI Key: UXQRAMZRGNHVQQ-UHFFFAOYSA-N
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Description

tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)(methyl)carbamate is an organic compound with the molecular formula C18H28N2O2. It features a benzyl group, a tert-butyl group, and a pyrrolidine ring, making it a versatile compound in organic synthesis and various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)(methyl)carbamate typically involves the reaction of 1-benzylpyrrolidine with tert-butyl chloroformate and methylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)(methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)(methyl)carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .

Biology

In biological research, this compound is used to study enzyme-substrate interactions and as a probe in biochemical assays. Its structural features make it suitable for investigating the binding sites of various enzymes .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated as a precursor for the development of drugs targeting neurological disorders .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)(methyl)carbamate is unique due to its combination of a benzyl group, a tert-butyl group, and a pyrrolidine ring. This structural arrangement provides distinct reactivity and stability, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[(1-benzylpyrrolidin-3-yl)methyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)19(4)12-16-10-11-20(14-16)13-15-8-6-5-7-9-15/h5-9,16H,10-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQRAMZRGNHVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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